Product packaging for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol(Cat. No.:CAS No. 2942-47-4)

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1418214
CAS No.: 2942-47-4
M. Wt: 150.14 g/mol
InChI Key: GPHQGGGMWLLWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a hydroxyl group at position 4 and a methyl group at position 3. It shares structural similarities with allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol), a clinically used xanthine oxidase inhibitor for gout management . However, the addition of a methyl group at position 3 alters its physicochemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O B1418214 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 2942-47-4

Properties

IUPAC Name

3-methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHQGGGMWLLWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631764
Record name 3-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-47-4
Record name 3-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes and thiourea in acetic acid at elevated temperatures (80-85°C) for several hours . Another approach utilizes ultrasonic-assisted synthesis, which has been shown to enhance reaction rates and yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and optimization of reaction conditions apply. Industrial-scale production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different substituents at various positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce functional groups like halogens or alkyl chains.

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol 3-CH₃, 4-OH C₆H₆N₄O 150.15 Moderate solubility in ethanol
Allopurinol 4-OH C₅H₄N₄O 136.11 Sparingly soluble in water, ethanol
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(4-Fluorophenyl), 3-CH₃ C₁₂H₁₀FN₃O 231.23 Improved lipophilicity due to aryl group
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 3-Br C₅H₃BrN₄O 215.01 Reduced solubility, reactive site for cross-coupling

Key Observations :

  • Aryl substitutions (e.g., 4-fluorophenyl) further elevate molecular weight and alter electronic properties, impacting binding interactions .

Key Observations :

  • High-temperature cyclization (e.g., formamide at 180°C) achieves near-quantitative yields for 3-methyl derivatives .
  • Multicomponent reactions offer versatility for introducing diverse substituents but require optimization for yield improvement .

Key Observations :

  • The 3-methyl derivative’s bioactivity is influenced by substituents. For example, benzothiazolyl groups enhance antibacterial activity , while fluorophenyl amines show potent anticancer effects .
  • Allopurinol’s clinical success underscores the pyrazolo[3,4-d]pyrimidine scaffold’s therapeutic relevance, but methylated analogs may target different pathways (e.g., kinases or microbial enzymes).

Biological Activity

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure composed of a pyrazole and a pyrimidine ring. The presence of a hydroxyl group at the 4th position and a methyl group at the 3rd position enhances its solubility and biological interactions.

PropertyDescription
Chemical FormulaC7_7H8_8N4_4O
Molecular Weight164.17 g/mol
CAS Number2942-47-4
SolubilitySoluble in polar solvents

The primary mechanism through which this compound exerts its biological effects is through the inhibition of CDK2. This kinase plays a critical role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase.

Key Mechanisms:

  • Inhibition of CDK2 : The compound binds to the active site of CDK2, preventing its kinase activity and subsequent phosphorylation of target proteins involved in cell cycle progression.
  • Induction of Apoptosis : In cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), this compound has shown significant cytotoxicity by inducing apoptosis and disrupting key signaling pathways.

This compound interacts with various enzymes and proteins, leading to profound cellular effects:

Cellular EffectDescription
CytotoxicityInduces apoptosis in cancer cells
Cell Cycle ArrestCauses arrest at G1/S and G2/M phases
Enzyme InhibitionActs as an inhibitor for various kinases

Research Findings

Recent studies have highlighted the compound's potential in cancer therapy:

  • Cytotoxic Activity : In vitro studies demonstrated IC50 values indicating potent anti-proliferative effects against several cancer cell lines.
    • MCF-7: IC50 = 12 µM
    • A549: IC50 = 15 µM
  • Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound leads to an increase in the BAX/Bcl-2 ratio, indicating enhanced apoptosis.
  • Animal Model Studies : In vivo experiments showed that administration of this compound resulted in significant tumor growth inhibition without notable toxicity at lower doses.

Case Studies

In one notable study, researchers synthesized various derivatives of pyrazolo[3,4-d]pyrimidine to evaluate their anti-cancer properties. Among these derivatives, this compound exhibited superior activity against both wild-type and mutant forms of EGFR (epidermal growth factor receptor), making it a promising candidate for further development as an anticancer agent.

Table: Comparison of Anticancer Activity

CompoundTargetIC50 (µM)Notes
This compoundCDK212Potent inhibitor; induces apoptosis
Compound 12bEGFR WT0.016Highly potent; good apoptotic inducer
Compound 5iEGFR/VGFR20.3Non-selective dual inhibitor

Q & A

Q. What synthetic methodologies are recommended for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via ultrasonic-assisted 1,3-dipolar cycloaddition reactions, which improve reaction efficiency and yield (70–85%) by enhancing reagent interaction through cavitation effects . Conventional methods include condensation reactions using substituted pyrazolones and aldehydes under reflux conditions (e.g., acetonitrile or ethanol), but yields are typically lower (50–65%) . Purity optimization requires post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Key markers include pyrazole proton resonances at δ 7.8–8.2 ppm and pyrimidine carbons at δ 150–160 ppm .
  • IR Spectroscopy : Stretch frequencies for N-H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) confirm hydrogen bonding and tautomeric forms .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+) validate molecular weights, with fragmentation patterns indicating substituent stability .

Q. How are structure-activity relationship (SAR) studies designed for this compound’s antimicrobial derivatives?

  • Methodological Answer : SAR studies involve systematic substitution at N-1 , C-3 , and C-6 positions. For example:
  • N-1 aryl groups (e.g., 4-chlorophenyl) enhance lipophilicity and membrane penetration, improving activity against E. coli (MIC: 8 µg/mL) .
  • C-6 methyl groups reduce steric hindrance, increasing binding to bacterial dihydrofolate reductase .
    Quantitative SAR (QSAR) models using Hammett constants (σ) and logP values predict bioactivity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data across cancer cell lines?

  • Methodological Answer : Discrepancies in IC50 values (e.g., 0.326–4.31 µM for MCF-7 vs. 5.2 µM for A549) arise from:
  • Assay variability : Normalize data using standardized MTT protocols and internal controls (e.g., cisplatin) .
  • Cell line heterogeneity : Use RNA sequencing to identify overexpression of drug efflux pumps (e.g., ABCB1 in resistant lines) .
  • Metabolic profiling : LC-MS/MS analysis of intracellular metabolite depletion (e.g., ATP levels) clarifies mechanism-driven efficacy .

Q. What computational strategies optimize bioavailability and target interactions of derivatives?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Prioritize derivatives with hydrogen bonds to kinase active sites (e.g., EGFR: binding energy ≤ -9.0 kcal/mol) .
  • QSAR with ADMET predictors : Use SwissADME to filter compounds violating Lipinski’s rules (e.g., logP > 5) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD ≤ 2.0 Å indicates robust binding .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure (LD50 oral, rat: 320 mg/kg) .
  • Ventilation : Use fume hoods for synthesis; airborne exposure limits ≤ 0.1 mg/m³ (NIOSH guidelines) .
  • Waste disposal : Neutralize acidic byproducts with 10% NaHCO3 before incineration .

Data Contradiction Analysis

Q. Why do certain derivatives show herbicidal activity despite primary anticancer research focus?

  • Methodological Answer : Divergent bioactivity stems from target promiscuity . For example:
  • Acetolactate synthase (ALS) inhibition in plants (herbicidal IC50: 12 µM) vs. topoisomerase II inhibition in cancer cells .
  • Structural analogs : 6-alkoxycarbonylphenoxy groups enhance ALS binding, while 3-methyl groups favor kinase inhibition . Validate via in vitro enzyme assays and in silico target prediction tools (e.g., SwissTargetPrediction).

Tables of Key Findings

Property Value/Technique Reference
Synthetic Yield (Ultrasonic) 70–85% (1,3-dipolar cycloaddition)
Cytotoxicity (MCF-7) IC50: 0.326–4.31 µM (hydrazone derivatives)
LogP (Predicted) 1.2–2.8 (SwissADME)
Thermal Stability Decomposition > 250°C (TGA)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.